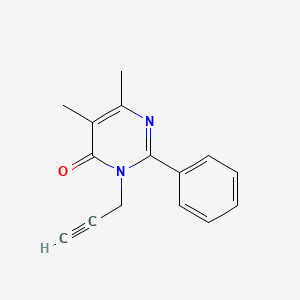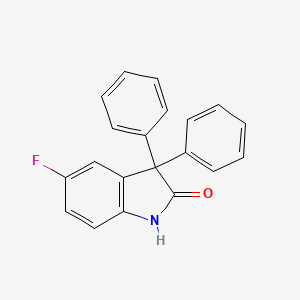![molecular formula C11H22N2O8S2 B14261521 N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] CAS No. 401584-57-4](/img/structure/B14261521.png)
N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyethanesulfonyl groups attached to a propane-1,3-diyl backbone. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] typically involves multiple steps. One common method includes the reaction of propane-1,3-diamine with 2-chloroethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethanesulfonyl groups are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving protease activity.
Mecanismo De Acción
The mechanism of action of N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] involves its interaction with specific molecular targets, such as proteases. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparación Con Compuestos Similares
N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] can be compared with other similar compounds, such as:
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: This compound also contains a propane-1,3-diyl backbone but has aminoethyl groups instead of hydroxyethanesulfonyl groups.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: This compound has a similar backbone but different functional groups, leading to distinct chemical properties and applications.
The uniqueness of N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] lies in its specific functional groups, which confer unique reactivity and biological activity.
Propiedades
Número CAS |
401584-57-4 |
|---|---|
Fórmula molecular |
C11H22N2O8S2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylsulfonyl)-N-[3-[[2-(2-hydroxyethylsulfonyl)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C11H22N2O8S2/c14-4-6-22(18,19)8-10(16)12-2-1-3-13-11(17)9-23(20,21)7-5-15/h14-15H,1-9H2,(H,12,16)(H,13,17) |
Clave InChI |
MCVCPUJOLDMXHI-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)CS(=O)(=O)CCO)CNC(=O)CS(=O)(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


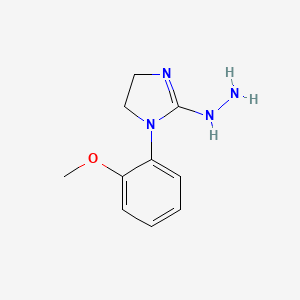
![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)


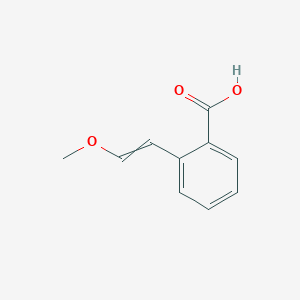
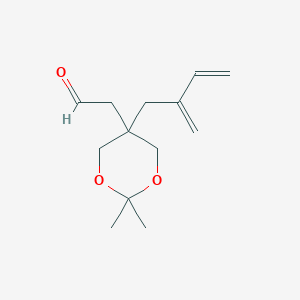
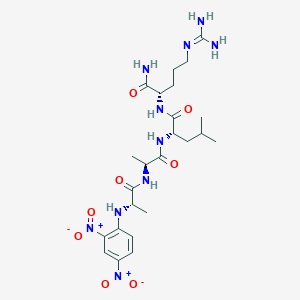
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)
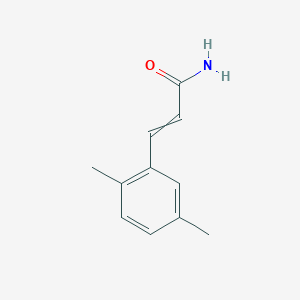

![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)
